molecular formula C7H6N4O B7904540 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde CAS No. 749929-24-6

6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde

Cat. No. B7904540
CAS RN: 749929-24-6
M. Wt: 162.15 g/mol
InChI Key: SEDKPQNOXDKIDR-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-5-2-8-7-9-6(4-12)10-11(7)3-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDKPQNOXDKIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729891
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde

CAS RN

749929-24-6
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol(15.7 g, 95.6 mmol), TEMPO (1.12 mg, 7.2 mmol), iodobenzene diacetate (33.9 g, 105.2 mmol) in CH2Cl2 (100 mL) was stirred at room temperature for 2 hours. Once the reaction was deemed complete, methyl-tert-butyl ether (50 mL) was added slowly to precipitate the product. The concentrated mother liquor was introduced into a silica gel column and eluted with 2% MeOH/CH2Cl2 to give additional amount of the aldehyde product as a while solid (12 g, 80%). 1H NMR (300 MHz, CDCl3) δ: 2.54 (m, 3 H), 8.73 (m, 1 H), 8.85 (m, 1 H), 10.23 (m, 1 H). MS (APCI, M+H+): 163.1.
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.12 mg
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods II

Procedure details

A slurry of (6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol (15.7 g, 95.6 mmol) from step 1 above, TEMPO (112 mg, 7.2 mmol), iodobenzene diacetate (33.9 g, 105.2 mmol) in CH2Cl2 (100 mL) was stirred at room temperature for 2 hours. Once the reaction was deemed complete, methyl tert-butyl ether (50 mL) was added slowly to precipitate the product. The concentrated mother liquor was introduced into a silica gel column and eluted with 2% MeOH/CH2Cl2 to give an additional amount of the aldehyde product as a white solid (12 g, 80%). 1H NMR (CDCl3) □: 2.54 (s, 3 H), 8.73 (s, 1 H), 8.85 (s, 1 H), 10.23 (s, 1 H).
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
112 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
80%

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